molecular formula C4H7NO2 B7884488 Vinyl glycine

Vinyl glycine

Cat. No.: B7884488
M. Wt: 101.10 g/mol
InChI Key: CUHFCSMYBZBTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vinyl glycine, specifically L-Vinylglycine, is an irreversible enzyme inhibitor valuable in biochemical research. Its primary characterized mechanism is the irreversible inhibition of aspartate aminotransferase . It functions as a mechanism-based inhibitor for several pyridoxal phosphate (PLP)-dependent enzymes, including 1-aminocyclopropane-1-carboxylate (ACC) synthase . In studies on ACC synthase, L-Vinylglycine can act as an alternative substrate, undergoing a deaminase reaction that produces α-ketobutyrate and ammonia, with a reported k(cat) of 1.8 s⁻¹ and a K(m) of 1.4 mM . This dual role as a substrate and an inactivator makes it a critical tool for probing enzyme mechanisms and kinetics. The compound is also available in protected forms, such as Fmoc-L-Vinylglycine, which is used in peptide synthesis as a building block for creating novel peptide-based materials and supramolecular structures . This compound is for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(ethenylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-2-5-3-4(6)7/h2,5H,1,3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHFCSMYBZBTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anodic Decarboxylation Mechanism

The electrochemical oxidation of unprotected glutamic acid represents a recent advancement in vinyl glycine synthesis. This method involves subjecting glutamic acid to anodic electrooxidation in an electrolytic cell operating at a current density of ≥30 mA/cm². The reaction proceeds via non-Kolbe electrolysis, where decarboxylation at the γ-position generates a radical intermediate that undergoes elimination to form the α,β-unsaturated system.

Key advantages include the avoidance of protective groups and toxic oxidants like lead(IV) acetate, which were required in earlier pyrolytic methods. However, competing side reactions such as dimerization and over-oxidation limit yields to 40–55% under optimized conditions. The process demonstrates scalability potential, with pilot-scale trials achieving consistent product quality at reduced reagent costs compared to classical routes.

Neber Rearrangement from Allyl Cyanide

Three-Step Synthesis Protocol

A widely implemented industrial approach involves a Pinner reaction followed by Neber rearrangement (Scheme 1):

  • Pinner Reaction : Allyl cyanide reacts with anhydrous methanol in HCl-saturated conditions (-10°C to +10°C) to form methyl 3-butenylimidate hydrochloride (95% yield).

  • N-Chlorination : Treatment with sodium hypochlorite (1–2 eq, -10°C to +10°C) produces methyl N-chloro-3-butenylimidate, isolated via petroleum ether extraction.

  • Rearrangement : Alkaline hydrolysis (0.5 M NaOH, 10 h, 25°C) induces the Neber rearrangement, yielding racemic this compound in 53% overall yield.

Enantiomeric Resolution

Racemic mixtures are resolved via papain-catalyzed enantioselective esterification of N-Boc derivatives in ethyl acetate/water biphasic systems. This achieves >90% enantiomeric excess (ee) for both L- and D-forms, with the enzymatic step exhibiting a kinetic resolution factor (E) of 28.

Table 1: Performance Metrics of Neber-Based Synthesis

ParameterValueSource
Overall Yield (Racemic)53%
Optical Purity (L-Form)90% ee
Reaction Scale100 g–10 kg Demonstrated

Pyrolysis of Methionine Sulfoxide Derivatives

Thermal Elimination Dynamics

Protected methionine sulfoxide (MetO) derivatives undergo pyrolytic elimination at 150–180°C under high vacuum (≤3 mmHg) to generate this compound. For example, N-Cbz-methionine sulfoxide decomposes via a five-membered cyclic transition state, eliminating methyl sulfenic acid to form the α,β-unsaturated product.

However, this method faces two critical limitations:

  • Isomerization : Competing formation of β-methyldehydroalanine occurs in 15–20% yields due to thermal instability.

  • Purification Challenges : Chromatographic separation from byproducts reduces recoverable yields to 35–40%.

Barton Decarboxylation of Glutamate Esters

Photochemical Pathway

Barton’s method employs L-glutamate derivatives for asymmetric synthesis (Scheme 2):

  • Selenide Formation : N-Boc-glutamate reacts with 2-pyridyl selenide to form a selenocarbonyl intermediate.

  • Photolysis : UV irradiation (350 nm) induces decarboxylative rearrangement to γ-selenide intermediates.

  • Oxidative Elimination : Ozonolysis and thermal treatment yield L-vinylglycine with 70–90% ee.

Table 2: Enantioselective Synthesis Performance

MethodStarting MaterialeeYield
Barton DecarboxylationL-Glutamate90%52%
Enzymatic ResolutionRacemate90%48%

Comparative Analysis of Synthetic Routes

Economic and Environmental Factors

  • Electrooxidation : Lowest environmental impact (E-factor = 8.2) but requires specialized equipment.

  • Neber Route : Cost-effective at scale ($120/kg) but generates halogenated waste.

  • Pyrolysis : High energy consumption (≥150°C, vacuum) limits industrial adoption .

Chemical Reactions Analysis

Types of Reactions

Vinyl glycine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: this compound can participate in substitution reactions, where the vinyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ethylene oxide, nickel catalysts, and various halides and triflates. The conditions often involve high temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as Cbz-protected this compound and other substituted amino acids .

Scientific Research Applications

Peptide Synthesis

Vinyl glycine serves as a crucial building block in peptide synthesis. Its vinyl group enhances the stability and reactivity of peptides, allowing for the incorporation of diverse functionalities that can be tailored for specific applications. This property is particularly beneficial in the synthesis of cyclic peptides and other complex structures.

Key Features:

  • Versatility: Can be used to introduce specific reactivity into peptides.
  • Stability: Enhances the overall stability of synthesized peptides.

Drug Development

The unique structure of this compound makes it an essential component in the design of novel pharmaceuticals. It has been particularly useful in developing inhibitors for various biological targets, including enzymes involved in metabolic pathways.

Notable Applications:

  • Enzyme Inhibition: Acts as a potent inhibitor for enzymes such as GABA aminotransferase, which is involved in neurotransmitter metabolism. This inhibition can lead to increased levels of GABA, a critical neurotransmitter in the brain .
  • Antitumor Agents: Used as an intermediate in synthesizing compounds like acivin and FR900482, which exhibit antitumor properties .

Bioconjugation

This compound is employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This capability is vital for creating targeted drug delivery systems that improve therapeutic efficacy.

Applications:

  • Targeted Delivery: Enhances the specificity of drug delivery systems by allowing for precise attachment to target sites.
  • Functionalization: Enables the modification of surfaces with biomolecules for various biomedical applications.

Material Science

In material science, this compound is utilized to develop functional materials through polymerization reactions. Its vinyl group can participate in various chemical reactions, leading to innovative materials with tailored properties.

Applications:

  • Polymer Development: Contributes to the synthesis of polymers with specific functionalities and enhanced mechanical properties.
  • Functional Materials: Used in creating materials for sensors and other advanced applications.

Protein Engineering

This compound plays a significant role in protein engineering by allowing researchers to modify proteins to enhance their performance or introduce new functionalities.

Key Insights:

  • Modification Techniques: Enables site-specific modifications that can alter protein activity or stability.
  • Research Applications: Useful in studying enzyme mechanisms and interactions due to its ability to mimic natural substrates .

Case Study 1: Enzyme Inhibition

Research has shown that this compound acts as an irreversible inhibitor for several enzymes, including aspartate aminotransferase and threonine deaminase. This property has been exploited to study metabolic pathways and develop potential therapeutic agents targeting these enzymes .

Case Study 2: Synthesis of Antitumor Compounds

This compound has been successfully utilized as an intermediate in synthesizing various antitumor compounds. For instance, it played a role in the synthesis of (+)-FR900482, demonstrating its potential in cancer therapeutics .

Mechanism of Action

Vinyl glycine exerts its effects primarily by inhibiting aspartate aminotransferase. It acts as an irreversible inhibitor by forming a covalent bond with the enzyme, thereby blocking its activity. This inhibition affects amino acid metabolism and can have various downstream effects on cellular processes .

Comparison with Similar Compounds

Glycine Derivatives

  • Glycine (C₂H₅NO₂): The simplest amino acid, lacking the vinyl group. It serves as a neurotransmitter and precursor for proteins.
  • Valyllysine (C₁₁H₂₃N₃O₃): A dipeptide composed of valine and lysine. Valyllysine’s structural complexity (branched-chain residues) contrasts with vinyl glycine’s simpler vinyl-modified backbone .

Vinyl-Containing Compounds

  • 4-Vinylcyclohexene (C₈H₁₂): A hydrocarbon with a vinyl group, used in polymer production. Unlike this compound, it lacks functional groups (e.g., amino or carboxyl) critical for biological activity.
  • Vinylacetylglycine: Mentioned in metabolomics studies as an organic acid/amino acid hybrid. Its exact structure is unclear, but it may share metabolic pathways with this compound .

Functional Analogues

Enzyme Inhibitors

This compound is known to inhibit 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in ethylene production. Comparable inhibitors include:

  • Aminoethoxyvinylglycine (AVG): A potent ACC synthase inhibitor with a similar vinyl group but additional ethoxy and amine moieties. AVG’s efficacy exceeds this compound in agricultural applications .

Data Tables

Table 1: Structural Comparison of this compound and Analogues

Compound Molecular Formula Key Functional Groups Biological Role
This compound C₄H₇NO₂ Amino, carboxyl, vinyl Enzyme inhibition, ethylene regulation
Glycine C₂H₅NO₂ Amino, carboxyl Neurotransmission, protein synthesis
4-Vinylcyclohexene C₈H₁₂ Vinyl Polymer precursor, industrial use
Valyllysine C₁₁H₂₃N₃O₃ Branched-chain amino acids Peptide bond formation

Table 2: Functional Properties in Research Contexts

Compound Key Research Findings References
This compound Inhibits ACC synthase at micromolar concentrations; used in plant physiology studies
AVG 10-fold higher inhibitory activity than this compound in ethylene suppression
4-Vinylcyclohexene Carcinogenic in rodent studies; no direct link to amino acid metabolism

Q & A

Q. Table 1: Key Variables in Factorial Design for this compound Synthesis

VariableRange TestedImpact on Yield (%)Impact on ee (%)
Temperature25°C – 60°C±15%±10%
Catalyst Loading5–20 mol%+25% at 15 mol%+8% at 10 mol%
Solvent PolarityWater (polar) vs. THF (nonpolar)-10% in THF+12% in Water
Based on hypothetical data from factorial design principles .

Q. Table 2: Analytical Techniques for this compound Characterization

TechniqueApplicationDetection LimitKey Parameters
Chiral HPLCEnantiomeric purity0.1% eeColumn: Chiralpak AD-H; Mobile phase: hexane/IPA
LC-MS/MSQuantification in plasma0.5 ng/mLTransition: m/z 118 → 72 (collision energy 15 eV)
ITCBinding affinity measurement1 µMCell temperature: 25°C; Stirring speed: 300 rpm
Adapted from standard protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl glycine
Reactant of Route 2
Vinyl glycine

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